N-Fmoc-3-ethoxy-L-phenylalanine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

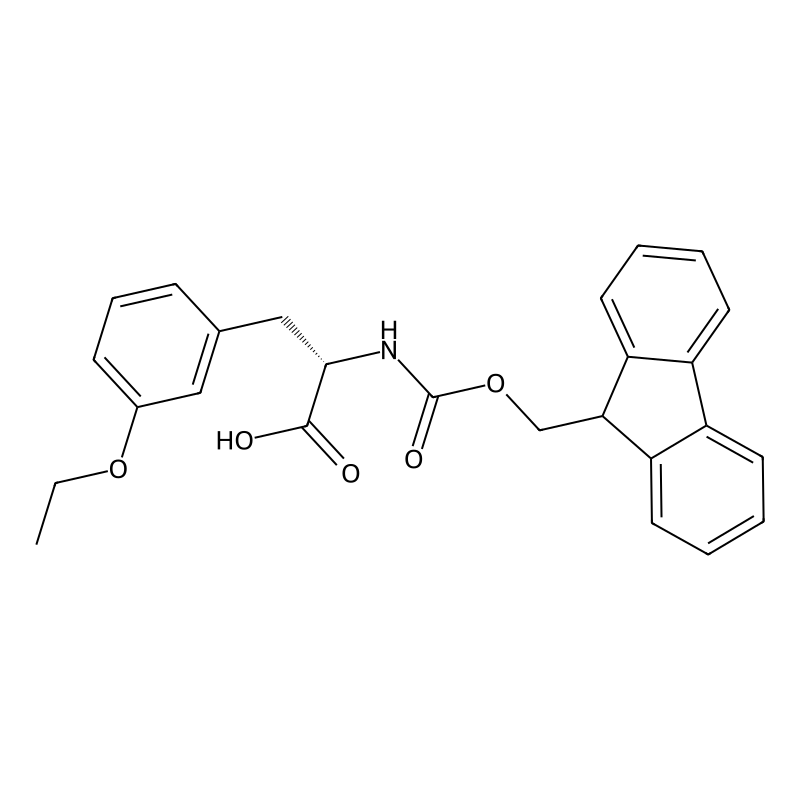

N-Fmoc-3-ethoxy-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethoxy substituent at the 3-position of the phenyl ring. This compound serves as a crucial building block in peptide synthesis, providing stability and protection to the amino group during

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), yielding 3-ethoxy-L-phenylalanine.

- Substitution Reactions: The ethoxy group may undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include:

- Piperidine in DMF for Fmoc deprotection.

- Nucleophiles such as amines or thiols for substitution reactions.

The synthesis of N-Fmoc-3-ethoxy-L-phenylalanine typically involves the following steps:

- Protection of Amino Group: The amino group of 3-ethoxy-L-phenylalanine is protected using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine.

- Purification: The product is purified through standard techniques such as chromatography to obtain high-purity N-Fmoc-3-ethoxy-L-phenylalanine.

Industrial methods may involve automated peptide synthesizers to scale up production while maintaining consistency and yield.

N-Fmoc-3-ethoxy-L-phenylalanine is primarily used in:

- Peptide Synthesis: As a building block for creating various peptides and proteins.

- Drug Development: Its derivatives are investigated for potential therapeutic applications.

- Biomaterials: Utilized in developing hydrogels and other materials for medical applications.

Interaction studies involving N-Fmoc-3-ethoxy-L-phenylalanine typically focus on its role in peptide synthesis and how modifications affect peptide stability and activity. Research often examines how substituents like ethoxy influence interactions with receptors or enzymes, thereby affecting biological outcomes.

Several compounds share structural similarities with N-Fmoc-3-ethoxy-L-phenylalanine. Below is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| N-Fmoc-L-phenylalanine | No ethoxy group; basic structure | Lacks additional functionalization |

| N-Fmoc-4-methyl-L-phenylalanine | Methyl group instead of ethoxy | Different steric effects due to methyl group |

| N-Fmoc-3-hydroxy-L-phenylalanine | Hydroxy group instead of ethoxy | Hydroxy enhances hydrogen bonding capabilities |

| N-Fmoc-2-naphthylalanine | Contains naphthalene ring | Larger aromatic system affects reactivity |

N-Fmoc-3-ethoxy-L-phenylalanine stands out due to its unique combination of the Fmoc protecting group and the ethoxy substituent, which can significantly influence its chemical properties and applications in peptide synthesis compared to other derivatives.